4-(3-Chlorobenzoyl)piperidine Hydrochloride
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Overview
Description
4-(3-Chlorobenzoyl)piperidine Hydrochloride is a chemical compound with the molecular formula C12H14Cl2NO It is a piperidine derivative where the piperidine ring is substituted with a 3-chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorobenzoyl)piperidine Hydrochloride typically involves the acylation of piperidine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: Piperidine, 3-chlorobenzoyl chloride, triethylamine.
Reaction Conditions: The reaction is usually conducted in an inert solvent like dichloromethane at a temperature range of 0-5°C.
Procedure: Piperidine is dissolved in dichloromethane, and triethylamine is added to the solution. 3-chlorobenzoyl chloride is then added dropwise to the mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorobenzoyl)piperidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
4-(3-Chlorobenzoyl)piperidine Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chlorobenzoyl)piperidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzoyl)piperidine Hydrochloride
- 3-(4-Chlorobenzyl)piperidine Hydrochloride
- 4-(3,4-Dichlorobenzoyl)piperidine Hydrochloride
Comparison
4-(3-Chlorobenzoyl)piperidine Hydrochloride is unique due to the specific position of the chlorine atom on the benzoyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles.
Biological Activity
4-(3-Chlorobenzoyl)piperidine Hydrochloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
This compound is synthesized through the acylation of piperidine with 3-chlorobenzoyl chloride in the presence of a base, typically triethylamine, in an inert solvent like dichloromethane at low temperatures (0-5°C) . The resulting compound is characterized by its hydrochloride salt form, which enhances its solubility and stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate enzyme activity, particularly in neurotransmitter metabolism, which can influence neuronal signaling . The compound may act as an inhibitor for certain enzymes involved in lipid metabolism, such as monoacylglycerol lipase (MAGL), which is relevant for therapeutic applications in neurological disorders .
Cytotoxicity Studies
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of piperidine compounds showed substantial growth inhibition in liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines . The cytotoxicity was assessed using standard assays, revealing promising results for further development as anticancer agents.
Enzyme Inhibition
A notable application of this compound is its potential as a reversible inhibitor of MAGL. In structural optimization studies, derivatives were developed that displayed improved inhibition potency (Ki = 0.65 µM) compared to earlier compounds . This suggests that modifications to the piperidine structure can significantly enhance biological activity and selectivity.
Comparative Analysis with Similar Compounds
A comparison with other piperidine derivatives reveals unique aspects of this compound:
Compound | Structure | Ki Value | Biological Activity |
---|---|---|---|
This compound | Structure | 0.65 µM | Reversible MAGL inhibitor |
4-(4-Chlorobenzoyl)piperidine Hydrochloride | Structure | 8.6 µM | Reversible MAGL inhibitor |
4-(3,4-Dichlorobenzoyl)piperidine Hydrochloride | Structure | TBD | TBD |
This table highlights the distinct binding affinities and potential therapeutic applications based on structural variations.
Case Studies
- Study on Cancer Cell Lines : A comprehensive analysis demonstrated that this compound derivatives exhibited significant cytotoxicity against various cancer types. The study emphasized the long-term stability of these compounds in cellular environments .
- MAGL Inhibition Research : Another pivotal study focused on the structural optimization of piperidine derivatives for MAGL inhibition. The findings indicated that specific modifications led to enhanced selectivity and potency, supporting further exploration for therapeutic uses in pain management and cancer treatment .
Properties
IUPAC Name |
(3-chlorophenyl)-piperidin-4-ylmethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFTZHLEMWXDOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=CC=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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